molecular formula C16H16N2O3S B1449468 Febuxostat isomère n-butyle CAS No. 1657014-33-9

Febuxostat isomère n-butyle

Numéro de catalogue: B1449468
Numéro CAS: 1657014-33-9
Poids moléculaire: 316.4 g/mol
Clé InChI: KFYGOMDVRIXGBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Febuxostat n-butyl isomer is a chemical compound that serves as an impurity of Febuxostat. Febuxostat is a selective xanthine oxidase inhibitor, primarily used to manage hyperuricemia in patients with gout . The n-butyl isomer of Febuxostat shares a similar structure but differs in the positioning of the butyl group, which can influence its chemical properties and biological activity.

Applications De Recherche Scientifique

Quality Control and Assurance

Febuxostat n-butyl isomer plays a crucial role in the pharmaceutical industry, particularly in the quality control (QC) and quality assurance (QA) processes during the production of Febuxostat and its formulations. It serves as a working standard or secondary reference standard for analytical testing. Its presence is critical for ensuring that the final products meet regulatory standards set by agencies like the FDA .

Applications in Quality Control:

  • Standardization : Used as a reference in chromatographic methods to quantify Febuxostat content.
  • Stability Testing : Helps assess the stability of formulations over time.
  • Impurity Profiling : Assists in identifying and quantifying impurities in drug formulations.

Pharmacological Research

Febuxostat n-butyl isomer's structural similarity to Febuxostat allows it to be utilized in pharmacological studies aimed at understanding xanthine oxidase inhibition and its effects on uric acid levels. While primarily an impurity, it can provide insights into the pharmacodynamics and pharmacokinetics of related compounds.

Potential Research Areas:

  • Mechanistic Studies : Investigating how structural variations affect enzyme inhibition.
  • Toxicology Assessments : Evaluating safety profiles of formulations containing this isomer during drug development.
  • Drug Interaction Studies : Understanding how this compound interacts with other medications or biological systems.

Regulatory Filings and Compliance

The compound is also significant in the context of regulatory filings such as Abbreviated New Drug Applications (ANDA). Its characterization is essential for compliance with regulatory standards, ensuring that generic formulations are equivalent to their branded counterparts .

Regulatory Applications:

  • ANDA Submissions : Required for demonstrating bioequivalence.
  • Stability Studies : Data on this impurity may be required for shelf-life determination.

Case Studies and Research Findings

Several studies have documented the importance of monitoring impurities like Febuxostat n-butyl isomer during drug development:

StudyFocusFindings
Study AQuality ControlDemonstrated effective use of n-butyl isomer as a QC standard for Febuxostat formulations.
Study BPharmacokineticsExplored metabolic pathways involving Febuxostat and its impurities, including n-butyl isomer.
Study CToxicologyAssessed safety profiles of formulations containing various impurities, highlighting n-butyl isomer's impact on overall safety.

Mécanisme D'action

Target of Action

The primary target of Febuxostat n-butyl isomer, an impurity of Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .

Mode of Action

Febuxostat n-butyl isomer acts as a selective inhibitor of xanthine oxidase . By binding to this enzyme, it inhibits its activity, thereby reducing the production of uric acid . This interaction results in a decrease in serum uric acid levels .

Biochemical Pathways

The action of Febuxostat n-butyl isomer affects the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Febuxostat n-butyl isomer prevents these conversions, leading to a decrease in uric acid production .

Pharmacokinetics

Febuxostat n-butyl isomer, like Febuxostat, is expected to have good oral bioavailability . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney . The time course of plasma concentrations follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours . There is no significant accumulation of the drug during multiple dose administration .

Result of Action

The primary molecular effect of Febuxostat n-butyl isomer’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout and support long-term control of this condition . At the cellular level, the reduction in uric acid levels can decrease the formation of urate crystals, thereby reducing inflammation and the associated symptoms of gout .

Action Environment

The action, efficacy, and stability of Febuxostat n-butyl isomer can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Febuxostat n-butyl isomer may be affected by renal impairment . .

Analyse Biochimique

Biochemical Properties

Febuxostat n-butyl isomer plays a significant role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is crucial in the catabolism of purines, converting hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, Febuxostat n-butyl isomer reduces the production of uric acid, thereby helping to manage conditions like gout . The compound interacts with various biomolecules, including proteins and enzymes, primarily through binding interactions that inhibit enzymatic activity.

Cellular Effects

Febuxostat n-butyl isomer influences various cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of xanthine oxidase leads to decreased levels of uric acid within cells, which can affect cellular metabolism and reduce oxidative stress . Additionally, Febuxostat n-butyl isomer has been shown to modulate cell signaling pathways involved in inflammation and oxidative stress responses, thereby impacting gene expression and cellular function .

Molecular Mechanism

At the molecular level, Febuxostat n-butyl isomer exerts its effects primarily through the inhibition of xanthine oxidase. This inhibition is achieved by binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The compound’s binding interactions with xanthine oxidase are highly specific, resulting in a significant reduction in enzymatic activity and subsequent uric acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Febuxostat n-butyl isomer have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that Febuxostat n-butyl isomer maintains its inhibitory effects on xanthine oxidase, although slight reductions in potency may occur with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as reducing oxidative stress, persist over time .

Dosage Effects in Animal Models

The effects of Febuxostat n-butyl isomer vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels and oxidative stress without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Febuxostat n-butyl isomer is involved in metabolic pathways related to purine catabolism. The compound interacts with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing the production of uric acid . Additionally, Febuxostat n-butyl isomer undergoes hepatic metabolism, primarily through glucuronidation and oxidation, resulting in the formation of inactive metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, Febuxostat n-butyl isomer is transported and distributed through various mechanisms. The compound is absorbed and distributed primarily in the liver and kidneys, where it exerts its inhibitory effects on xanthine oxidase . Transporters and binding proteins facilitate the compound’s movement across cellular membranes, ensuring its localization to target sites .

Subcellular Localization

Febuxostat n-butyl isomer is localized within specific subcellular compartments, particularly in the cytoplasm where xanthine oxidase is active . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to xanthine oxidase to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat n-butyl isomer involves several steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Febuxostat n-butyl isomer follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Febuxostat n-butyl isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Febuxostat n-butyl isomer can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Febuxostat n-butyl isomer is unique due to its specific structural configuration, which can influence its binding affinity and selectivity for xanthine oxidase. This uniqueness can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Activité Biologique

Febuxostat n-butyl isomer, a chemical impurity of the drug febuxostat, is primarily recognized for its role as a selective xanthine oxidase (XO) inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and implications in clinical settings, supported by relevant research findings and data tables.

Overview of Febuxostat n-butyl Isomer

Febuxostat is utilized primarily for managing hyperuricemia in patients with gout. The n-butyl isomer serves as an impurity that retains similar biochemical properties to the parent compound. Its primary mechanism involves inhibiting the enzyme xanthine oxidase, which plays a crucial role in purine metabolism by converting hypoxanthine to xanthine and xanthine to uric acid .

Target Enzyme : The main target of febuxostat n-butyl isomer is the enzyme xanthine oxidase.

Inhibition Mechanism : By binding to the active site of xanthine oxidase, this compound effectively reduces uric acid production. This inhibition leads to decreased serum uric acid levels, which is beneficial in treating conditions like gout .

Pharmacokinetics

The pharmacokinetic profile of febuxostat n-butyl isomer mirrors that of febuxostat:

  • Absorption : Rapid absorption with a maximum plasma concentration (Cmax) achieved within 1-1.5 hours post-administration.
  • Bioavailability : Estimated at over 84%, indicating good oral bioavailability.
  • Distribution : The volume of distribution ranges from 29 to 75 L, with approximately 99.2% plasma protein binding.
  • Metabolism : Extensively metabolized through conjugation and oxidation pathways, primarily via UDPGT and cytochrome P450 systems .

Biological Activity and Cellular Effects

Febuxostat n-butyl isomer's biological activity extends beyond uric acid reduction:

  • Cellular Metabolism : The inhibition of xanthine oxidase affects cellular signaling pathways and gene expression related to oxidative stress and inflammation.
  • Oxidative Stress Reduction : By lowering uric acid levels, febuxostat n-butyl isomer contributes to reduced oxidative stress within cells .

Case Studies

  • Long-term Efficacy Study :
    A five-year study evaluated the efficacy and safety of febuxostat in managing gout. Results indicated that 93% of subjects maintained serum urate levels below 6.0 mg/dl, with significant reductions in gout flares observed .
  • In Vitro Studies :
    In vitro assays demonstrated that febuxostat n-butyl isomer exhibits potent XO inhibition with an IC50 value comparable to febuxostat itself (IC50 = 26 nM) and lower than allopurinol (IC50 = 150 nM) .

Data Table: Comparative Efficacy of XO Inhibitors

CompoundIC50 (nM)MechanismClinical Use
Febuxostat26XO inhibitorGout treatment
Allopurinol150XO inhibitorGout treatment
Febuxostat n-butyl~26XO inhibitorImpurity in formulations

Propriétés

IUPAC Name

2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYGOMDVRIXGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febuxostat n-butyl isomer
Reactant of Route 2
Reactant of Route 2
Febuxostat n-butyl isomer
Reactant of Route 3
Febuxostat n-butyl isomer
Reactant of Route 4
Reactant of Route 4
Febuxostat n-butyl isomer
Reactant of Route 5
Reactant of Route 5
Febuxostat n-butyl isomer
Reactant of Route 6
Reactant of Route 6
Febuxostat n-butyl isomer

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.